

Spectroscopic Profile of 2-Bromo-3-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-3-methylaniline

Cat. No.: B1268886

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-3-methylaniline**, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **2-Bromo-3-methylaniline**.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.1-7.3	d	1H	Ar-H
~6.8-7.0	t	1H	Ar-H
~6.6-6.8	d	1H	Ar-H
~3.5-4.5	br s	2H	-NH ₂
~2.3	s	3H	-CH ₃

Note: Predicted values are based on the analysis of similar aniline derivatives. The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~145	C-NH ₂
~138	C-CH ₃
~130	Ar-CH
~125	Ar-CH
~118	Ar-CH
~115	C-Br
~20	-CH ₃

Note: Predicted values are based on the analysis of similar aniline derivatives.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3500	Medium	N-H asymmetric stretch
3300-3400	Medium	N-H symmetric stretch
3000-3100	Medium-Weak	Aromatic C-H stretch
2850-2960	Medium-Weak	Aliphatic C-H stretch
1600-1650	Strong	N-H bend
1450-1600	Medium-Strong	Aromatic C=C stretch
1250-1350	Strong	Aromatic C-N stretch
1000-1100	Strong	C-Br stretch

Note: These are characteristic absorption regions for primary aromatic amines.

Table 4: Mass Spectrometry (MS) Data

m/z	Proposed Fragment Ion
185/187	[M] ⁺ (Molecular ion peak, showing bromine isotopes)
106	[M - Br] ⁺

Source: PubChem.[\[1\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **2-Bromo-3-methylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Bromo-3-methylaniline** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher.
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-64 scans.
 - Relaxation Delay: 1-2 seconds.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- ¹³C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.

- Reference: Deuterated solvent signal (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - ATR Method: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Range: $4000\text{--}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

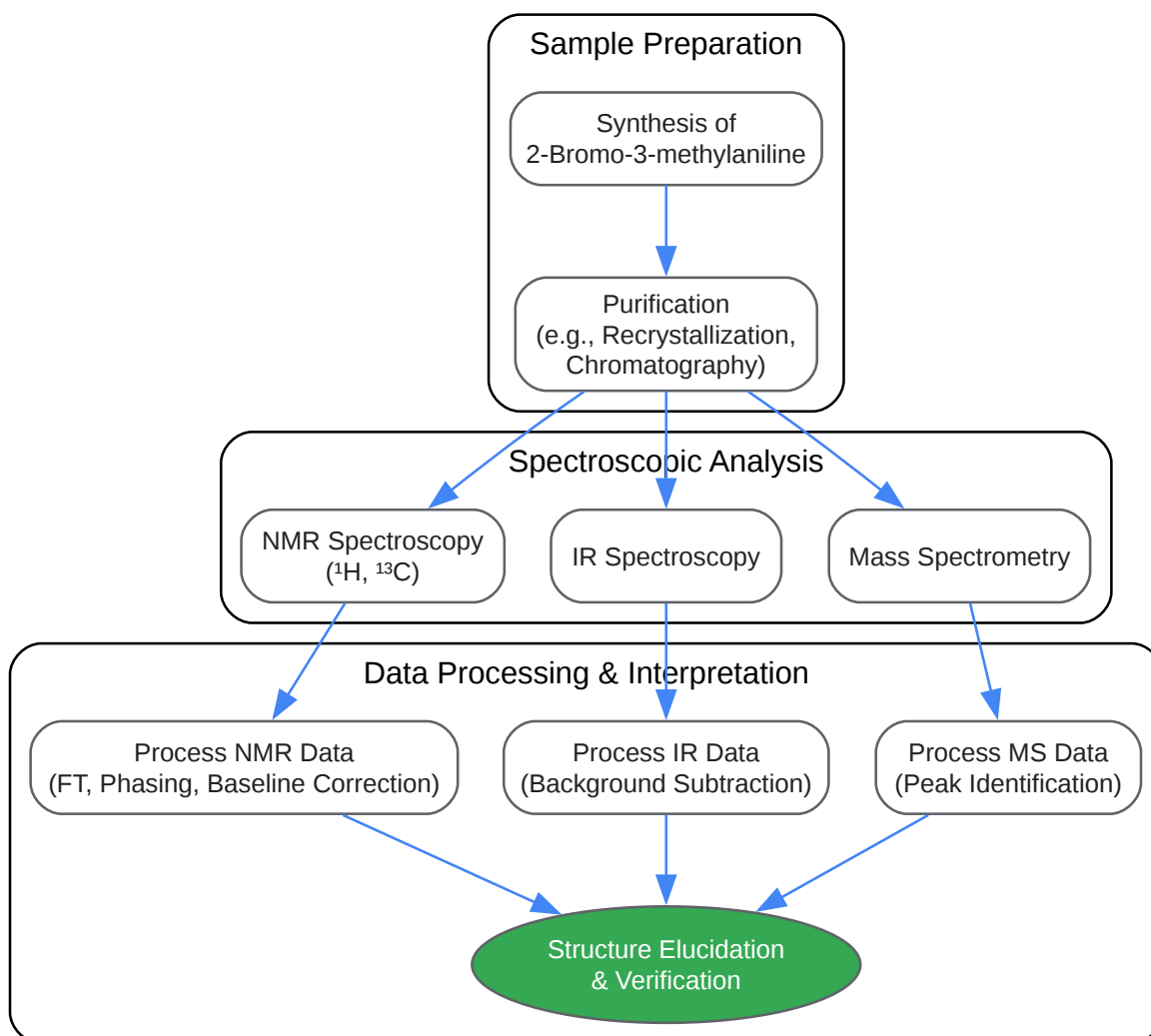
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) for volatile compounds.
- GC-MS Protocol:
 - GC Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: $250\text{ }^{\circ}\text{C}$.
 - Oven Program: Start at a low temperature (e.g., $50\text{ }^{\circ}\text{C}$), hold for 1-2 minutes, then ramp up to a high temperature (e.g., $280\text{ }^{\circ}\text{C}$) at a rate of $10\text{--}15\text{ }^{\circ}\text{C}/\text{min}$.
 - Carrier Gas: Helium.

- Mass Spectrometry Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-400.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Bromo-3-methylaniline**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **2-Bromo-3-methylaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-3-methylaniline | C₇H₈BrN | CID 603781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-3-methylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268886#spectroscopic-data-of-2-bromo-3-methylaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com